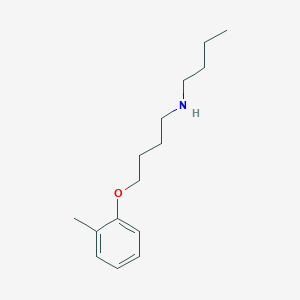
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide, also known as BEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEN belongs to the class of nitrobenzamides, which are widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor and anti-inflammatory properties. It has been tested against various cancer cell lines and has demonstrated significant cytotoxicity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been tested as a herbicide and has shown promising results. It has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
In materials science, this compound has been used as a building block for the synthesis of various organic compounds such as liquid crystals, dyes, and polymers. Its unique chemical structure makes it a versatile compound that can be used in the design of new materials.
Mécanisme D'action
The mechanism of action of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Inflammatory diseases are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the production of these cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Inflammatory diseases are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the production of these cytokines by blocking the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be easily purified. It has also been shown to have a range of potential applications in various fields such as medicine, agriculture, and materials science.
However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in cell culture studies. It also has limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for research on N-butyl-2-chloro-N-ethyl-4-nitrobenzamide. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential anticancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide and its potential impact on the environment.
In materials science, this compound can be used as a building block for the synthesis of various organic compounds. Further studies are needed to explore the potential of this compound in the design of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure makes it a valuable tool for the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of N-butyl-2-chloro-N-ethyl-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with n-butylamine and ethyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-butyl-2-chloro-N-ethyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-5-8-15(4-2)13(17)11-7-6-10(16(18)19)9-12(11)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCWLJHUIEDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5084407.png)

![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)

![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
